2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-methoxyphenyl acetic acid, which is then reacted with 2,3-dichlorophenyl isocyanate under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DICHLOROPHENYL)-5-(2-METHOXYPHENYL)-2,4-PENTADIENENITRILE: Shares structural similarities but differs in its chemical properties and applications.
1-(2,3-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)UREA: Another related compound with distinct biological activities.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17Cl2NO5 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H17Cl2NO5/c1-26-13-5-2-4-12(10-13)16(23)11-27-18(25)9-8-17(24)22-15-7-3-6-14(20)19(15)21/h2-7,10H,8-9,11H2,1H3,(H,22,24) |
InChI Key |
ADLFBWYDJZNGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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